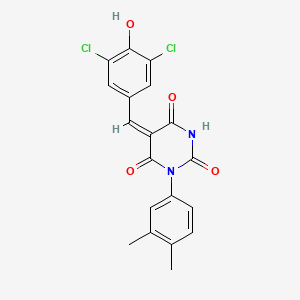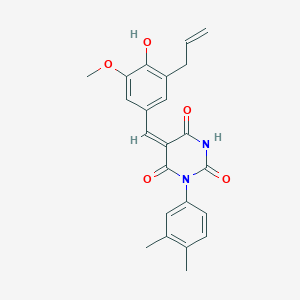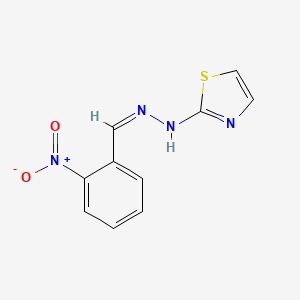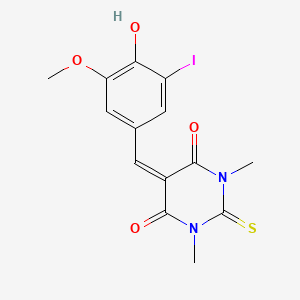![molecular formula C20H15N3O4S B5908503 N-(4-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5908503.png)
N-(4-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[3-(3-nitrophenyl)acryloyl]amino}phenyl)-2-thiophenecarboxamide, commonly known as NAPTA, is a chemical compound that has garnered significant attention in the field of scientific research. This compound has been studied for its potential applications in various fields, including medicine, pharmacology, and biochemistry.
Scientific Research Applications
NAPTA has been studied for its potential applications in various fields of scientific research. In the field of medicine, NAPTA has been shown to have anti-cancer properties. Studies have shown that NAPTA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. NAPTA has also been studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that NAPTA inhibits the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
In the field of pharmacology, NAPTA has been studied for its potential use as a drug delivery system. Studies have shown that NAPTA can be used to encapsulate drugs and deliver them to specific cells or tissues. This has the potential to improve the efficacy and reduce the toxicity of drugs.
Mechanism of Action
The mechanism of action of NAPTA is not fully understood. However, studies have shown that NAPTA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. NAPTA also inhibits the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
Biochemical and Physiological Effects:
Studies have shown that NAPTA has biochemical and physiological effects on cells and tissues. NAPTA inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. NAPTA also inhibits the formation of beta-amyloid plaques, which are associated with the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using NAPTA in lab experiments include its anti-cancer properties, potential use as a drug delivery system, and inhibition of beta-amyloid plaque formation. The limitations of using NAPTA in lab experiments include its relatively low yield and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on NAPTA. One direction is to further study its anti-cancer properties and potential use as a drug delivery system. Another direction is to study its potential use in the treatment of Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and to improve its yield.
Synthesis Methods
The synthesis of NAPTA involves the reaction of 3-nitrophenylacrylic acid with 4-aminophenyl-2-thiophenecarboxamide in the presence of a coupling agent. The reaction produces NAPTA, which is then purified using column chromatography. The yield of NAPTA is typically around 60%.
Properties
IUPAC Name |
N-[4-[[(E)-3-(3-nitrophenyl)prop-2-enoyl]amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4S/c24-19(11-6-14-3-1-4-17(13-14)23(26)27)21-15-7-9-16(10-8-15)22-20(25)18-5-2-12-28-18/h1-13H,(H,21,24)(H,22,25)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQVFUAAMKXQUBP-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[2-(5-bromo-2-methoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5908421.png)
![3-[(2-fluorobenzyl)oxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5908426.png)

![2-[2-(4-bromophenoxy)ethoxy]benzaldehyde N-methylthiosemicarbazone](/img/structure/B5908438.png)


![N-{2-[2-(2-bromobenzylidene)hydrazino]-2-oxoethyl}-N-(5-chloro-2-methoxyphenyl)benzenesulfonamide](/img/structure/B5908457.png)
![1-(3,4-dimethylphenyl)-5-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5908458.png)
![N-[4-(butyrylamino)phenyl]-3-[5-(2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5908465.png)

![3-{3-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5908491.png)
![4-(4-{[5-(2-fluorophenyl)-2-furyl]methylene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid](/img/structure/B5908498.png)
![5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid](/img/structure/B5908520.png)
![methyl 4-(5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5908528.png)
